molecular formula C13H16Cl2N2 B13337698 2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride

2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride

Cat. No.: B13337698
M. Wt: 271.18 g/mol
InChI Key: RKMWJDHVVSAYQY-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-chlorophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
  • 4-(4-chlorophenyl)piperidin-4-ol
  • 2-(piperidin-4-yl)acetonitrile hydrochloride

Uniqueness

2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperidin-4-yl]acetonitrile;hydrochloride

InChI

InChI=1S/C13H15ClN2.ClH/c14-12-3-1-11(2-4-12)13(5-8-15)6-9-16-10-7-13;/h1-4,16H,5-7,9-10H2;1H

InChI Key

RKMWJDHVVSAYQY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC#N)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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